N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-iodobenzamide -

N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-iodobenzamide

Catalog Number: EVT-4356364
CAS Number:
Molecular Formula: C19H14ClIN2O3S
Molecular Weight: 512.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

    Compound Description: This compound is a copper(II) complex containing two chloride ions and two molecules of N4-acetylsulfadiazine (N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide), a metabolite of the antibacterial sulfadiazine, as ligands. [] The complex exhibits moderate growth inhibition against several bacteria in in vitro assays. []

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

    Compound Description: This compound serves as a parent molecule for a series of synthesized sulfonamide derivatives evaluated for their inhibitory effects on DPPH and jack bean urease. []

N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    Compound Description: This series of compounds represents derivatives of N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, synthesized by reacting the parent molecule with various alkyl/aralkyl halides. These derivatives were evaluated for their inhibitory effects on DPPH and jack bean urease. []

4-[(4-Bromophenyl)sulfonyl]benzoic acid derivatives

    Compound Description: This series encompasses various compounds derived from L-valine, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, all containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. [, ] These compounds were investigated for their antimicrobial action, antioxidant activity, and toxicity. [, ]

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

    Compound Description: This specific compound, part of the 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives, displayed promising potential for developing novel antimicrobial agents against Gram-positive pathogens. []

2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

    Compound Description: Another compound from the 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives series, this 1,3-oxazol-5(4H)-one derivative exhibited potential for developing antimicrobial agents against Gram-positive pathogens. []

    Compound Description: This series of compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-chlorobenzenesulfonyl chloride, were evaluated for their antimicrobial and antifungal activities. []

    Compound Description: A specific compound from the 2-[amino]-N-(un/substituted)phenylacetamides series, this derivative exhibited good antimicrobial potential with low hemolytic activity. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

    Compound Description: This series of eight novel compounds, synthesized from ketopinic acid chloride and various 4-amino benzenesulfonamides, were evaluated for their fungicidal and herbicidal activities. [, ]

N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

    Compound Description: This compound, a proline-based factor Xa inhibitor, demonstrates selectivity, oral bioavailability, and efficacy. It is currently in phase II clinical trials for treating and preventing thrombotic disorders. []

Properties

Product Name

N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-iodobenzamide

IUPAC Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-4-iodobenzamide

Molecular Formula

C19H14ClIN2O3S

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C19H14ClIN2O3S/c20-17-3-1-2-4-18(17)23-27(25,26)16-11-9-15(10-12-16)22-19(24)13-5-7-14(21)8-6-13/h1-12,23H,(H,22,24)

InChI Key

NGUQUWBJCDDVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.